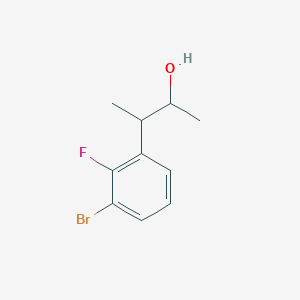

3-(3-Bromo-2-fluorophenyl)butan-2-ol

Description

Contextual Significance of Halogenated Alcohols in Organic Synthesis

Halogenated alcohols are a class of organic compounds that play a critical role in synthetic chemistry. The presence of both a hydroxyl (-OH) group and a halogen atom (F, Cl, Br, I) on the same carbon framework makes them highly versatile intermediates. The conversion of an alcohol's hydroxyl group into a halogen is a fundamental functional group transformation that opens pathways for a multitude of subsequent reactions. chemistrywithdrsantosh.com

These compounds are pivotal in the synthesis of alkyl halides, which are themselves foundational materials for introducing diverse functional groups through substitution reactions. chemistrywithdrsantosh.comalevelchemistryhelp.co.uk In the broader context of organic chemistry, the development of methods for the stereocontrolled introduction of carbon-halogen bonds is a vibrant area of research, driven by the increasing importance of halogens in drug discovery and the synthesis of complex natural products. nih.gov Over 4,700 halogenated natural products have been identified, underscoring the significance of this chemical class. nih.govacs.org The deoxygenative halogenation of alcohols, which involves replacing the hydroxyl group with a halogen, is one of the most direct strategies for incorporating halogen atoms into organic molecules. acs.org

Structural Analysis and Systematic Nomenclature of 3-(3-Bromo-2-fluorophenyl)butan-2-ol

The structure of this compound is defined by a central four-carbon chain (butane). A hydroxyl group is attached to the second carbon, making it a secondary alcohol (butan-2-ol). A substituted phenyl group is attached to the third carbon of this butane (B89635) chain. This phenyl ring contains two halogen substituents: a fluorine atom at its second position and a bromine atom at its third position.

The systematic IUPAC nomenclature for this compound is derived by identifying the principal functional group and the parent carbon chain. The hydroxyl group has higher priority than the halogen atoms, so the suffix "-ol" is used, and the carbon chain is numbered to give the hydroxyl group the lowest possible locant (position 2). quora.com The substituents are then named and numbered accordingly. The phenyl group is at position 3 of the butane chain, and its own substituents (bromo and fluoro) are numbered relative to its point of attachment.

The molecule possesses two chiral centers at carbons 2 and 3 of the butanol backbone. This means that the compound can exist as four distinct stereoisomers.

Table 1: Chemical and Physical Properties of this compound (Note: Experimental data for this specific compound is not widely available. Properties are estimated based on its structure and data from similar compounds.)

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrFO |

| Molecular Weight | 249.10 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Parent Chain | Butan-2-ol |

| Key Substituents | 3-Bromo-2-fluorophenyl group |

| Functional Groups | Alcohol (secondary), Aryl Halide |

| Chiral Centers | C2, C3 |

Overview of Academic Research Trajectories for Aryl-Substituted Butanols

Aryl-substituted butanols and related β-aryl substituted alcohols are significant targets and intermediates in organic synthesis. Research in this area often focuses on developing new synthetic methods and applying these compounds as building blocks for larger, more complex molecules with potential applications in medicine and materials science.

One major research trajectory involves the development of efficient and selective methods for synthesizing these alcohols. For instance, catalytic methods for the anti-Markovnikov hydration of styrene (B11656) derivatives provide a direct route to β-aryl substituted alcohols, addressing a gap in synthetic chemistry. researchgate.net

Furthermore, aryl-substituted scaffolds are central to the development of new pharmaceuticals. Research into novel tetrahydroisoquinolone carboxylic acids, which have a medicinally relevant scaffold, utilizes aryl-substituted precursors in their synthesis. mdpi.com In a different vein, the unique electronic and photophysical properties of aryl-substituted molecules are being explored in materials science. For example, aryl-substituted buta-1,3-diene structures have been incorporated into microporous organic copolymers for use in chemical sensing applications. researchgate.net The synthesis of analogues for potent anticancer agents also frequently involves aryl-substituted alcohol intermediates, highlighting their importance in medicinal chemistry research programs. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12BrFO |

|---|---|

Molecular Weight |

247.10 g/mol |

IUPAC Name |

3-(3-bromo-2-fluorophenyl)butan-2-ol |

InChI |

InChI=1S/C10H12BrFO/c1-6(7(2)13)8-4-3-5-9(11)10(8)12/h3-7,13H,1-2H3 |

InChI Key |

QIFPWIDFVNLXLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Br)F)C(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Bromo 2 Fluorophenyl Butan 2 Ol

Retrosynthetic Strategies for the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Approaches for Carbon-Carbon and Carbon-Oxygen Bonds

The primary retrosynthetic disconnection for 3-(3-bromo-2-fluorophenyl)butan-2-ol involves the carbon-carbon bond between the phenyl ring and the butan-2-ol side chain, as well as the carbon-oxygen bond of the alcohol. A logical disconnection of the C-C bond adjacent to the alcohol group points to a Grignard reaction as a plausible synthetic step. This identifies 3-bromo-2-fluorobenzaldehyde (B121081) as a key precursor and an ethyl Grignard reagent as the source of the ethyl group. The carbon-oxygen double bond of the aldehyde is then formed from the secondary alcohol of the target molecule.

Another key disconnection is the bond between the aromatic ring and the bromine atom, as well as the bond between the aromatic ring and the fluorine atom. These disconnections lead to the consideration of aromatic substitution reactions on a simpler benzene (B151609) derivative.

Strategic Placement of Halogen and Fluorine Functionalities in Precursors

The order of introduction of the bromine and fluorine substituents onto the aromatic ring is a critical strategic consideration. The directing effects of the substituents on electrophilic aromatic substitution reactions determine the regioselectivity of the halogenation steps. Fluorine is an ortho-, para-directing group, while bromine is also an ortho-, para-directing deactivator. To achieve the desired 1-bromo-2-fluoro-3-substituted pattern, it is often advantageous to introduce the fluorine atom first, followed by bromination. For instance, starting with 2-fluorotoluene, the fluorine atom will direct the incoming electrophile (bromine) to the ortho and para positions. Steric hindrance from the methyl group can influence the ratio of the resulting isomers.

Synthesis of Key Precursors

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.

Preparation of 3-Bromo-2-fluorophenyl Building Blocks

A versatile building block for the synthesis of the target compound is 3-bromo-2-fluorotoluene (B1266708), which can then be converted to 3-bromo-2-fluorobenzaldehyde.

Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. nih.gov The regioselectivity of this reaction is governed by the existing substituents on the ring. In the case of synthesizing 3-bromo-2-fluorotoluene, the starting material would be 2-fluorotoluene. The fluorine atom directs the electrophilic attack of bromine to the ortho and para positions.

A variety of brominating agents can be employed, with N-bromosuccinimide (NBS) being a mild and selective option, often used in the presence of a catalyst. nih.gov Other reagents include bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). google.com The reaction conditions can be optimized to favor the desired isomer.

Table 1: Aromatic Bromination Techniques for 2-Fluorotoluene

| Brominating Agent | Catalyst/Conditions | Expected Major Products |

| Br₂ | FeBr₃, dark | 3-Bromo-2-fluorotoluene and other isomers |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) | 3-Bromo-2-fluorotoluene and other isomers |

Once 3-bromo-2-fluorotoluene is obtained, the methyl group can be oxidized to an aldehyde to yield 3-bromo-2-fluorobenzaldehyde. This can be achieved using various oxidizing agents, such as chromium trioxide (CrO₃) in acetic anhydride (B1165640) (Etard reaction) or by side-chain halogenation followed by hydrolysis. ncert.nic.in

The introduction of fluorine onto an aromatic ring can be achieved through several methods, including electrophilic and nucleophilic fluorination. numberanalytics.com

Electrophilic Fluorination: This method involves the use of a reagent that delivers an electrophilic fluorine species ("F⁺") to the aromatic ring. google.com Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. The choice of starting material is crucial for regioselectivity. For instance, direct fluorination of 3-bromotoluene (B146084) with an electrophilic fluorinating agent would be a potential route.

Nucleophilic Aromatic Substitution (SNAr): In this approach, a leaving group on the aromatic ring is displaced by a fluoride (B91410) ion (F⁻). This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. For example, a nitro group can be used as an activating group, which is later reduced and removed.

Sandmeyer Reaction: A classic method for introducing fluorine is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This involves the diazotization of an aromatic amine followed by treatment with a fluoride source, such as fluoroboric acid (HBF₄) in the Balz-Schiemann reaction, or more recently, with copper-mediated fluoro-deamination. acs.orgacs.orgresearchgate.net This would be a viable route starting from 2-amino-3-bromotoluene.

Table 2: Methods for Introduction of Fluorine to Aromatic Rings

| Method | Reagents | Description |

| Electrophilic Fluorination | Selectfluor, NFSI | Direct fluorination of an electron-rich aromatic ring. |

| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Displacement of a leaving group by fluoride, activated by electron-withdrawing groups. |

| Sandmeyer Reaction (Balz-Schiemann) | 1. NaNO₂, HCl; 2. HBF₄, heat | Conversion of an aniline (B41778) to a diazonium salt, followed by fluorination. |

With the key precursor, 3-bromo-2-fluorobenzaldehyde, in hand, the final step in the synthesis of this compound can be accomplished through a Grignard reaction with ethylmagnesium bromide, followed by an aqueous workup to protonate the resulting alkoxide.

Synthesis of Butanone Derivatives (e.g., 3-(3-Bromo-2-fluorophenyl)butan-2-one)

The formation of the precursor ketone, 3-(3-bromo-2-fluorophenyl)butan-2-one, is a critical step that establishes the core carbon skeleton. This is typically achieved by forming a bond between the aromatic ring and the butanone moiety.

The Meerwein arylation is a powerful reaction for forming carbon-carbon bonds by adding an aryl group to an electron-deficient alkene. wikipedia.org This process involves the reaction of an aryl diazonium salt with the alkene, typically catalyzed by a metal salt, such as a copper(I) or (II) salt. numberanalytics.com The reaction proceeds through a radical mechanism. numberanalytics.com

For the synthesis of an α-aryl ketone like 3-(3-bromo-2-fluorophenyl)butan-2-one, a modified Meerwein arylation approach can be employed. acs.org The synthesis would begin with the diazotization of 3-bromo-2-fluoroaniline (B1289246) to form the corresponding aryl diazonium salt. This salt is then reacted with an appropriate butanone precursor, such as isopropenyl acetate (B1210297), which serves as an acetone (B3395972) enol equivalent. acs.orgacs.org

The general mechanism involves:

Formation of the Aryl Radical: The diazonium salt is reduced by a catalytic amount of a metal salt (e.g., Cu(I)), leading to the release of nitrogen gas (N₂) and the formation of a highly reactive aryl radical. numberanalytics.com

Radical Addition: The generated 3-bromo-2-fluorophenyl radical adds to the double bond of the alkene (e.g., isopropenyl acetate or 3-buten-2-one). wikipedia.org

Formation of the Product: The resulting radical intermediate is then oxidized and undergoes subsequent steps to yield the final α-aryl ketone product. wikipedia.org

This transition-metal-free approach provides a direct and scalable method for synthesizing α-aryl methyl ketones under mild conditions. acs.orgacs.org Related aromatic substitution pathways, such as nucleophilic aromatic substitution (SNA_r_), could also be considered, where a fluoride or another leaving group on the aromatic ring is displaced by a nucleophilic butanone enolate. However, SNA_r_ is generally more effective when the aromatic ring is activated by strong electron-withdrawing groups, and the Meerwein pathway is often more direct for this type of transformation. nih.gov

Halogenation at the α-carbon (the carbon adjacent to the carbonyl group) of aldehydes and ketones is a fundamental transformation in organic synthesis. masterorganicchemistry.com This reaction typically occurs under acidic conditions, where the ketone is converted to its enol tautomer. libretexts.org The enol then acts as a nucleophile, reacting with an electrophilic halogen like bromine (Br₂). masterorganicchemistry.com

The acid-catalyzed mechanism proceeds as follows:

Protonation: The carbonyl oxygen is protonated by the acid catalyst.

Enol Formation: A base removes a proton from the α-carbon, leading to the formation of an enol. This is often the rate-determining step of the reaction. libretexts.org

Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂), forming a new C-Br bond at the α-position.

Deprotonation: The protonated carbonyl is deprotonated to regenerate the catalyst and yield the α-bromo ketone. libretexts.org

This method is highly effective for preparing α-bromoketones from various starting materials. prepchem.comnih.gov It is important to note that for the specific synthesis of 3-(3-bromo-2-fluorophenyl)butan-2-one, the bromine atom is on the aromatic ring, not at the α-position of the butanone chain. Therefore, this α-bromination methodology would not be a direct step in the primary synthesis of the target precursor. Instead, the bromine is incorporated into the aromatic starting material (i.e., 3-bromo-2-fluoroaniline) before its attachment to the butanone moiety via a reaction like the Meerwein arylation.

Formation of the Butan-2-ol Moiety

The final step in the synthesis of this compound is the reduction of the carbonyl group of the precursor ketone. This transformation converts the prochiral ketone into a chiral secondary alcohol, creating a new stereocenter.

The reduction of aldehydes and ketones to alcohols is a common and crucial reaction. ucalgary.cachadsprep.com This is typically accomplished using hydride-reducing agents, which act as a source of the hydride ion (H⁻). ucalgary.ca The hydride nucleophile attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. libretexts.org Ketones are reduced to form secondary alcohols. masterorganicchemistry.com

Two of the most common hydride reducing agents are Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). libretexts.org

Sodium Borohydride (NaBH₄): This is a relatively mild and selective reducing agent. quora.com It is effective for reducing aldehydes and ketones but typically does not react with less reactive carbonyl compounds like esters or carboxylic acids. masterorganicchemistry.com NaBH₄ is safer to handle than LiAlH₄ and can be used in protic solvents like methanol (B129727) or ethanol (B145695). libretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and more reactive reducing agent. masterorganicchemistry.com The Al-H bond in LiAlH₄ is more polar than the B-H bond in NaBH₄, making it a more potent source of hydride. libretexts.org LiAlH₄ can reduce a wide range of functional groups, including aldehydes, ketones, esters, carboxylic acids, and amides. masterorganicchemistry.com Due to its high reactivity, it must be used in anhydrous aprotic solvents (like diethyl ether or THF) and reacts violently with water. libretexts.org

For the reduction of 3-(3-bromo-2-fluorophenyl)butan-2-one, both reagents would be effective. However, given the absence of other highly reactive functional groups, the milder and safer NaBH₄ is often the preferred choice. quora.com The choice of reagent allows for chemoselectivity, where one functional group can be reduced in the presence of another. acs.orgmdpi.comnih.gov

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

|---|---|---|

| Reactivity | Milder, less reactive | Stronger, highly reactive |

| Selectivity | Reduces aldehydes and ketones | Reduces aldehydes, ketones, esters, carboxylic acids, amides, nitriles |

| Solvents | Protic solvents (e.g., methanol, ethanol, water) | Anhydrous aprotic solvents (e.g., THF, diethyl ether) |

| Safety/Handling | Relatively safe, stable in air | Highly reactive with water and protic solvents; pyrophoric |

| Workup | Often simple, may occur in the reaction solvent | Requires a careful aqueous workup in a separate step |

The reduction of the prochiral ketone 3-(3-bromo-2-fluorophenyl)butan-2-one creates a new chiral center, resulting in a racemic mixture of two enantiomers unless a stereocontrolled method is used. chemistrysteps.com Asymmetric reduction aims to produce one enantiomer in excess. rsc.org This can be achieved using chiral auxiliaries or, more commonly, chiral catalysts. acs.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the approach of a reagent. wikipedia.org For ketone reduction, the substrate could be modified to include an auxiliary, which sterically blocks one face of the carbonyl group, forcing the hydride reagent to attack from the opposite face. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched alcohol. wikipedia.orgstereoelectronics.org

Chiral Catalysts: A more efficient modern approach is the use of a chiral catalyst that operates in small, substoichiometric amounts. wikipedia.org These catalysts create a chiral environment around the ketone, leading to a facial bias for hydride delivery.

Notable catalytic systems include:

Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with borane (B79455) (BH₃) as the stoichiometric reductant. mdpi.comnih.gov The ketone coordinates to the Lewis acidic boron atom of the catalyst in a conformation that exposes one face of the carbonyl to reduction by the borane, leading to high enantioselectivity. mit.edu

Noyori Asymmetric Hydrogenation: This technique employs chiral ruthenium catalysts, often containing the BINAP ligand. wikipedia.orgmit.edu The reaction uses hydrogen gas (H₂) or transfer hydrogenation reagents like isopropanol (B130326) as the reductant to achieve highly enantioselective reduction of various ketones. wikipedia.org

These catalytic methods are highly developed and can provide access to chiral secondary alcohols with excellent levels of enantiomeric excess (ee). mdpi.comacs.org

| Method | Catalyst/Reagent Type | Typical Reductant | Key Feature |

|---|---|---|---|

| Chiral Auxiliary Modified Hydrides | LiAlH₄ or NaBH₄ modified with chiral ligands (e.g., BINOL) | Hydride (from reagent) | Stoichiometric use of the chiral modifier. wikipedia.org |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) or Catecholborane | Catalytic, highly predictable stereochemical outcome. mdpi.comnih.gov |

| Noyori Hydrogenation | Chiral Ru-BINAP complexes | H₂, Isopropanol, or Formic Acid | High efficiency and enantioselectivity for a broad range of ketones. wikipedia.org |

| Enzymatic Reduction | Alcohol Dehydrogenases (ADHs) | NAD(P)H (cofactor) | Extremely high chemo-, regio-, and enantioselectivity under mild conditions. researchgate.net |

Carbon-Carbon Bond Formation Leading to the Butanol Backbone

The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond that constitutes the butanol backbone. This is typically achieved through the nucleophilic addition of an organometallic reagent to a suitable carbonyl compound.

Organometallic Reagents (e.g., Grignard, Organozinc) in Alkylation of Ketones

The addition of organometallic reagents to ketones is a cornerstone of organic synthesis for forming carbon-carbon bonds and generating tertiary alcohols. nih.gov Grignard reagents (RMgX) and organozinc reagents (RZnX) are prominent examples of organometallic compounds widely used for this purpose. nih.govsemanticscholar.org

In a plausible synthetic route to this compound, a Grignard reagent, specifically (3-bromo-2-fluorophenyl)magnesium halide, can be prepared from the corresponding aryl halide. This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a ketone like butan-2-one. Subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired tertiary alcohol. The general transformation is illustrated below:

Reaction Scheme:

Similarly, organozinc reagents can be employed for the same transformation. While often less reactive than Grignard reagents, organozinc compounds can offer advantages in terms of functional group tolerance. semanticscholar.orgnih.gov The preparation of the required organozinc reagent can be achieved through various methods, including the direct insertion of zinc into the aryl halide or by transmetalation from an organolithium or Grignard reagent. nih.gov

Optimization of Reaction Conditions and Process Efficiency

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is paramount. Key parameters that significantly influence the outcome of the synthesis include the choice of solvent, reaction temperature, and, in the case of precursor synthesis via cross-coupling, the catalyst and ligand system.

Solvent Effects and Temperature Control on Reaction Yields and Selectivity

The choice of solvent is critical in Grignard reactions. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used as they solvate the magnesium center of the Grignard reagent, enhancing its stability and reactivity. sigmaaldrich.com The solvent can also influence the equilibrium between the monomeric and dimeric forms of the Grignard reagent, which can affect its nucleophilicity.

Temperature control is another crucial factor. The formation of the Grignard reagent is an exothermic process, and careful temperature management is necessary to prevent side reactions, such as Wurtz coupling. researchgate.net The subsequent addition to the ketone is also typically performed at controlled temperatures to ensure a smooth reaction and minimize the formation of byproducts. Lower temperatures can often improve the selectivity of the reaction.

The following interactive table provides representative data on how solvent and temperature can affect the yield of a model Grignard reaction for the synthesis of a substituted benzylic alcohol, which is structurally related to the target compound.

| Solvent | Temperature (°C) | Yield (%) |

| Diethyl Ether | 0 | 85 |

| Diethyl Ether | 25 (Room Temp.) | 80 |

| Tetrahydrofuran (THF) | 0 | 90 |

| Tetrahydrofuran (THF) | 25 (Room Temp.) | 88 |

| Dioxane | 25 (Room Temp.) | 75 |

Note: The data in this table is representative and intended to illustrate the general effects of solvent and temperature on Grignard reactions for the synthesis of similar compounds. Actual yields for the synthesis of this compound may vary.

Catalyst Development and Ligand Effects in Coupling Reactions

In many synthetic routes, the starting material, 1,3-dibromo-2-fluorobenzene, may not be readily available. In such cases, cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be employed to introduce one of the bromine atoms or another functional group. organic-chemistry.orgorganic-chemistry.org The efficiency of these palladium-catalyzed reactions is highly dependent on the choice of catalyst and, more specifically, the ligand coordinated to the palladium center.

The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For instance, in a Suzuki coupling to form a C-C bond, bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of the reaction and improve the yield, particularly with challenging substrates. organic-chemistry.org

The following interactive table illustrates the effect of different palladium catalysts and ligands on the yield of a model Suzuki cross-coupling reaction involving a substituted aryl bromide, which is a key structural motif in the target molecule.

| Palladium Catalyst | Ligand | Yield (%) |

| Pd(PPh3)4 | PPh3 | 75 |

| Pd(OAc)2 | SPhos | 92 |

| Pd2(dba)3 | XPhos | 95 |

| PdCl2(dppf) | dppf | 88 |

Note: This data is representative of typical Suzuki cross-coupling reactions and is meant to demonstrate the impact of catalyst and ligand choice on reaction outcomes for structurally related systems.

Based on a comprehensive search of available scientific literature, there is no specific research or data published on the chemical compound This compound . This compound does not appear in scholarly articles, chemical databases, or patent literature under the exact structure and name provided.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline, as the foundational information for each specified section and subsection is not available.

General chemical principles can be used to theorize about its properties (such as its chiral centers), but without experimental data, any discussion on synthesis, stereochemical control, or enzymatic resolution would be purely speculative and not based on established research.

Therefore, the content for the following requested sections cannot be provided:

Stereochemical Control and Analysis of 3 3 Bromo 2 Fluorophenyl Butan 2 Ol

Kinetic and Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Resolutions of Alcohol and Acetate (B1210297) Derivatives

Further investigation into related but structurally different compounds did not yield information that could be accurately extrapolated to the specific molecule . Providing an article based on such extrapolation would be scientifically unsound.

Derivatization and Chromatographic Separation of Enantiomers3.4. Determination of Enantiomeric and Diastereomeric Excess3.4.1. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Analysis3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Stereochemical Assignment

Spectroscopic and Crystallographic Elucidation of 3 3 Bromo 2 Fluorophenyl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Chemical Shifts, Coupling Constants, and Multiplicities for Proton Environments

Specific ¹H NMR data, including chemical shifts, coupling constants, and multiplicities for 3-(3-Bromo-2-fluorophenyl)butan-2-ol, has not been reported in publicly accessible literature. The analysis of a related compound, butan-2-ol, shows distinct proton environments that can be identified. docbrown.info In a hypothetical analysis of this compound, one would expect to see separate signals for the protons of the two methyl groups, the two methine (CH) groups, and the hydroxyl (OH) group, as well as the protons on the aromatic ring. The substitution pattern on the phenyl ring would lead to a complex splitting pattern for the aromatic protons.

¹³C NMR: Carbon Skeleton Elucidation and Substituent Effects

Publicly available ¹³C NMR data for this compound is not available. For comparison, the ¹³C NMR spectrum of butan-2-ol reveals four distinct carbon signals, corresponding to the four different carbon environments in the molecule. docbrown.info In the case of this compound, one would anticipate signals for the four carbons of the butanol chain and six signals for the carbons of the substituted phenyl ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

¹⁹F NMR: Characterization of the Fluorine Environment and its Electronic Influence

Specific ¹⁹F NMR data for this compound is not found in the surveyed literature. Generally, ¹⁹F NMR is a highly sensitive technique for characterizing the environment of fluorine atoms within a molecule. nih.gov The chemical shift of the fluorine atom in this compound would provide insight into the electronic effects of the adjacent bromo and alkyl substituents on the phenyl ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemical Confirmation

While two-dimensional NMR techniques would be essential for the complete structural assignment of this compound, no specific experimental data from COSY, HSQC, HMBC, or NOESY experiments has been published. These techniques would be used to establish correlations between protons and carbons, confirming the connectivity of the butanol side chain to the substituted phenyl ring and determining the relative stereochemistry of the two chiral centers.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

There is no specific high-resolution mass spectrometry (HRMS) data available for this compound in the public record. HRMS would be a critical tool to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. For instance, the mass spectrum of the related butan-2-ol shows a molecular ion peak corresponding to its molecular formula, [C₄H₁₀O]⁺. docbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Hydroxyl, Aromatic C-H)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl and aromatic C-H groups.

The hydroxyl (O-H) group of the alcohol will exhibit a strong, broad absorption band in the region of 3200-3600 cm-1. The broadness of this peak is due to hydrogen bonding between molecules. A sharper, weaker peak may also be observed in the same region if the sample is analyzed in a dilute solution, which corresponds to the free, non-hydrogen-bonded O-H stretch.

The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands in the region of 3000-3100 cm-1. The C-H stretching vibrations of the aliphatic part of the molecule will be observed just below 3000 cm-1.

In addition to the C-H stretching vibrations, the aromatic ring will also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm-1 region. The specific pattern of these peaks can sometimes provide information about the substitution pattern of the aromatic ring. The C-O stretching vibration of the secondary alcohol is expected to appear in the range of 1000-1260 cm-1. The presence of the C-Br and C-F bonds will also result in absorptions in the fingerprint region (below 1500 cm-1), typically between 1000-1400 cm-1 for C-F and 500-700 cm-1 for C-Br.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm-1) | Intensity |

| O-H (Alcohol) stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Weak-Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium |

| C-O (Alcohol) stretch | 1000-1260 | Medium-Strong |

| C-F stretch | 1000-1400 | Strong |

| C-Br stretch | 500-700 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives or analogues)

To date, no crystal structure for this compound has been reported in the crystallographic databases. In the event that this compound or a suitable crystalline derivative could be synthesized and crystallized, X-ray diffraction analysis would provide invaluable information.

The analysis would reveal the precise spatial relationship between the 3-bromo-2-fluorophenyl group and the butan-2-ol moiety. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the compound in the solid state.

Investigation of Reaction Mechanisms Involving 3 3 Bromo 2 Fluorophenyl Butan 2 Ol and Its Syntheses

Mechanistic Pathways of Aromatic Halogenation and Functionalization of Precursors

The synthesis of precursors to 3-(3-bromo-2-fluorophenyl)butan-2-ol, such as 1-bromo-2-fluorobenzene, involves electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org The halogenation of an aromatic ring requires a catalyst, typically a Lewis acid like ferric halides (FeX₃) or aluminum halides (AlX₃), to polarize the halogen molecule (e.g., Br₂) and increase its electrophilicity. libretexts.org

The mechanism for bromination, for instance, involves three key steps:

Activation of the electrophile: The Lewis acid catalyst reacts with bromine to form a more potent electrophile, a complex like Br-Br-FeBr₃. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack: The π electrons of the aromatic ring attack the electrophilic halogen, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com This step is typically the rate-determining step of the reaction. youtube.com

Deprotonation: A weak base, such as the FeBr₄⁻ complex formed, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. khanacademy.orgyoutube.com

When introducing multiple substituents, the directing effects of existing groups on the ring are crucial. Both fluorine and bromine are ortho-, para-directing groups due to the ability of their lone pairs to donate electron density and stabilize the sigma complex through resonance. However, they are also deactivating groups because of their strong electronegativity, which withdraws electron density from the ring inductively.

Stereochemical Outcomes and Mechanisms of Reduction Reactions of Carbonyls to Alcohols

The synthesis of this compound, a secondary alcohol, can be achieved through the reduction of the corresponding ketone, 3-(3-bromo-2-fluorophenyl)butan-2-one. This transformation involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The choice of reducing agent influences the mechanism and stereochemical outcome.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation of the resulting alkoxide ion by a protic solvent or during an acidic workup.

Since the carbonyl group is planar, the hydride can attack from either face. If the molecule contains a pre-existing stereocenter or if the substituents create a sterically hindered environment, the attack may favor one face over the other, leading to a mixture of diastereomers. The relative amounts of these diastereomers are determined by the steric and electronic environment around the carbonyl group, a concept explained by models such as Cram's rule and the Felkin-Ahn model.

Nucleophilic Substitution Reactions at the Bromine Center of the Butanol or its Precursors

The bromine atom on the butanol's aliphatic chain or on a precursor alkyl halide is susceptible to nucleophilic substitution. These reactions can proceed through two primary mechanisms: Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution). libretexts.orglibretexts.org

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion leaves. libretexts.org The reaction rate depends on the concentration of both the substrate and the nucleophile. libretexts.org This mechanism results in an inversion of stereochemistry at the reaction center. For a secondary halide like the one , the Sₙ2 pathway is possible but can be hindered by bulky substituents. libretexts.org

Sₙ1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group (bromide) to form a carbocation intermediate. libretexts.org The nucleophile then rapidly attacks the planar carbocation. libretexts.org Because the nucleophile can attack from either side of the carbocation, this mechanism typically leads to a racemic mixture of products if the carbon is a stereocenter. The stability of the carbocation is key; tertiary and secondary carbocations are stable enough to allow for the Sₙ1 pathway. libretexts.org

The choice between Sₙ1 and Sₙ2 is influenced by the substrate structure, the strength of the nucleophile, the nature of the leaving group, and the solvent polarity. libretexts.org Strong nucleophiles and polar aprotic solvents favor Sₙ2, while weak nucleophiles and polar protic solvents favor Sₙ1. wikipedia.org

| Factor | Favors Sₙ1 | Favors Sₙ2 |

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻) |

| Solvent | Polar Protic (e.g., water, alcohol) | Polar Aprotic (e.g., acetone (B3395972), DMSO) |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |

| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

Elimination Reactions from the Butanol Skeleton

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double bond (an alkene). byjus.com These reactions often compete with nucleophilic substitution. crunchchemistry.co.uk For an alkyl halide, this involves the removal of a hydrogen atom and a halogen. byjus.com There are two main mechanisms for elimination: E1 and E2. wikipedia.orgbyjus.com

The structure of this compound has a bromine atom that can act as a leaving group in an elimination reaction. The specific pathway, E1 or E2, depends on the reaction conditions.

E2 (Bimolecular Elimination) Mechanism: This is a one-step, concerted process where a strong base removes a proton from a carbon adjacent to the one with the leaving group, and the leaving group departs simultaneously, forming a double bond. crunchchemistry.co.uk The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. byjus.com E2 reactions have specific stereochemical requirements; the hydrogen and the leaving group must be in an anti-periplanar conformation. This stereospecificity dictates which alkene isomer is formed. For example, the E2 elimination of 3-bromo-2-butanol can lead to different stereoisomers of 2-butene (B3427860) depending on the starting diastereomer. youtube.com When multiple β-hydrogens are available, the major product is often the more substituted (more stable) alkene, according to Zaitsev's rule.

E1 (Unimolecular Elimination) Mechanism: This is a two-step process that begins with the same rate-determining step as the Sₙ1 reaction: the formation of a carbocation intermediate. crunchchemistry.co.uk A weak base then removes a proton from an adjacent carbon to form the double bond. byjus.com Because E1 reactions proceed through a carbocation, they are not stereospecific in the same way as E2 reactions. They also tend to favor the formation of the most stable (Zaitsev) alkene product. E1 reactions are favored by conditions that stabilize the carbocation, such as polar protic solvents and highly substituted substrates. libretexts.org

| Feature | E1 Mechanism | E2 Mechanism |

| Kinetics | Unimolecular (First-order) | Bimolecular (Second-order) |

| Base Strength | Weak base required | Strong base required |

| Substrate | 3° > 2° | 3° > 2° > 1° |

| Solvent | Polar protic | Aprotic or protic |

| Intermediate | Carbocation | None (Transition state) |

| Stereochemistry | Not stereospecific | Stereospecific (anti-periplanar) |

| Regioselectivity | Zaitsev's rule (major) | Zaitsev's rule (major with small base) |

Oxidation Reactions of the Secondary Alcohol Functionality to Ketones or Carboxylic Acids

The secondary alcohol group in this compound can be oxidized to form the corresponding ketone, 3-(3-bromo-2-fluorophenyl)butan-2-one. wikipedia.orgbyjus.com This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom attached to the hydroxyl group. libretexts.org

A variety of oxidizing agents can be used for this transformation, including chromium-based reagents like chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄ - the Jones reagent) and potassium permanganate (B83412) (KMnO₄). wikipedia.orgchemistrysteps.com The general mechanism for many of these oxidations involves the formation of an intermediate ester (e.g., a chromate (B82759) ester), followed by an E2-like elimination step where a base removes the proton from the carbon, leading to the formation of the carbon-oxygen double bond. masterorganicchemistry.com

Secondary alcohols are oxidized to ketones, and the reaction typically stops at this stage because further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.comlibretexts.org Primary alcohols, in contrast, can be oxidized first to aldehydes and then further to carboxylic acids. wikipedia.org

Investigation of Reaction Kinetics and Intermediate Species in Synthetic Pathways

The synthesis of this compound could plausibly be achieved via a Grignard reaction. This would involve reacting an organomagnesium halide (Grignard reagent), such as (3-bromo-2-fluorophenyl)magnesium bromide, with an aldehyde like acetaldehyde.

The Grignard reaction mechanism involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic carbonyl carbon. mt.comorganicchemistrytutor.com This forms a tetrahedral alkoxide intermediate. chemistrysteps.com A subsequent acidic workup protonates the alkoxide to yield the final alcohol product. organicchemistrytutor.com

The kinetics of the Grignard reaction are complex but are understood to be first order in both the Grignard reagent and the carbonyl compound. The rate-determining step is the nucleophilic addition to the carbonyl group. The reaction is sensitive to steric hindrance; sterically hindered ketones may react slowly or undergo side reactions like reduction or enolization. organic-chemistry.org Intermediate species in this synthesis include the Grignard reagent itself, which can exist in equilibrium between various forms (the Schlenk equilibrium), and the magnesium alkoxide intermediate formed after the nucleophilic addition.

Theoretical and Computational Chemistry Studies on 3 3 Bromo 2 Fluorophenyl Butan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of 3-(3-Bromo-2-fluorophenyl)butan-2-ol. Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy for molecules of similar complexity. nih.govresearchgate.net

These calculations provide insights into the molecule's electronic structure, including the distribution and energy levels of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. bohrium.com A smaller gap suggests higher reactivity. For similar aromatic compounds, these gaps are typically in the range of 4-5 eV. nih.gov

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data based on Analogous Compounds

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

Conformational Analysis and Energy Minima Determination

The presence of two chiral centers and rotatable single bonds in this compound gives rise to multiple stereoisomers and conformers. Computational methods are essential for identifying the most stable three-dimensional arrangements (conformers) and determining their relative energies.

A conformational search is typically performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the resulting low-energy structures using DFT. This process identifies the global energy minimum and other low-lying local minima on the potential energy surface. For the butan-2-ol backbone, staggered conformations (anti and gauche) around the C2-C3 bond are expected to be the most stable, similar to the conformers of butane-2,3-diol. youtube.com The relative stability of these conformers is determined by a delicate balance of steric hindrance between the methyl, hydroxyl, and phenyl groups, as well as intramolecular hydrogen bonding.

Charge Distribution and Reactivity Predictions

The distribution of electron density within the molecule is key to predicting its reactivity. DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. nih.gov

On an MEP map:

Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, this would be concentrated around the electronegative oxygen, fluorine, and bromine atoms.

Blue regions (positive potential) denote electron-poor areas, prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a likely positive site.

Green/White regions represent neutral potential. nih.gov

This analysis helps predict sites for intermolecular interactions, such as hydrogen bonding, and provides insights into the molecule's chemical behavior. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on a force field, allowing for the exploration of conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.gov

For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal:

The accessible range of dihedral angles and the frequency of transitions between different conformational states.

The stability of intramolecular hydrogen bonds.

The organization of solvent molecules around the solute, including the formation and lifetime of intermolecular hydrogen bonds between the hydroxyl group and the solvent.

Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which can differ significantly from the gas-phase conditions often assumed in DFT calculations. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products.

A critical part of this process is locating the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations can optimize the geometry of the TS and a frequency calculation can confirm its identity (characterized by a single imaginary frequency). nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. This methodology is invaluable for predicting reaction outcomes and understanding mechanistic details without performing the actual experiment.

Spectroscopic Property Predictions for Structural Confirmation

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.gov

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The predicted shifts for the various nuclei in this compound can be correlated with experimental spectra to aid in signal assignment. Predicting ¹⁹F chemical shifts is particularly relevant for this molecule. researchgate.net

Vibrational Spectroscopy: The harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. Although these calculated frequencies often have a systematic error, they can be corrected using empirical scaling factors. The predicted spectrum provides a detailed fingerprint of the molecule's vibrational modes, helping to identify characteristic functional group absorptions. researchgate.netasianpubs.org

Table 2: Example of Predicted vs. Experimental Data Correlation

| Spectroscopic Data | Computational Prediction Method | Purpose |

|---|---|---|

| ¹H, ¹³C, ¹⁹F NMR Chemical Shifts | DFT (GIAO) | Structural verification and signal assignment |

| IR Vibrational Frequencies | DFT (Frequency Calculation) | Functional group identification and structural confirmation |

Computational Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules. Within this compound, several such interactions can be computationally analyzed:

Intramolecular Hydrogen Bonding: The hydroxyl group may act as a hydrogen bond donor to the nearby fluorine or bromine atoms, influencing the preferred conformation.

Halogen Bonding: The bromine atom can act as a Lewis acidic site, potentially forming a halogen bond with a Lewis base.

Solvent Interactions: In solution, the molecule will form hydrogen bonds and other dipole-dipole interactions with solvent molecules.

Methods such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov Natural Bond Orbital (NBO) analysis can also be used to study donor-acceptor interactions, providing insight into the strength and nature of these non-covalent bonds.

Academic and Research Applications of 3 3 Bromo 2 Fluorophenyl Butan 2 Ol and Its Derivatives

As Advanced Organic Building Blocks in Complex Multi-Step Synthesis

Organic molecules with multiple functional groups, such as 3-(3-Bromo-2-fluorophenyl)butan-2-ol, are often valuable as building blocks in the synthesis of more complex molecular architectures. The presence of a hydroxyl group, a bromine atom, and a fluorine atom on a chiral backbone offers several points for chemical modification. In theory, this compound could serve as a precursor for the synthesis of novel pharmaceuticals, agrochemicals, or other specialty chemicals. The stereochemistry of the butan-2-ol moiety could be particularly important for creating stereospecific target molecules.

Probes for Mechanistic Organic Chemistry Studies

The specific arrangement of atoms and functional groups in this compound would make it an interesting substrate for studying various reaction mechanisms.

Investigation of Halogen and Hydroxyl Group Reactivity

The interplay between the bromo, fluoro, and hydroxyl groups could be a subject of mechanistic inquiry. For instance, studies could investigate the relative reactivity of the bromine and hydroxyl groups in nucleophilic substitution or coupling reactions. The electron-withdrawing nature of the fluorine atom would be expected to influence the reactivity of the adjacent bromine atom and the phenyl ring itself.

Studies on Stereochemical Control in Complex Systems

The two chiral centers in this compound would allow for the investigation of stereochemical outcomes in various reactions. Researchers could explore how the existing stereochemistry of the butanol backbone influences the stereochemistry of newly formed bonds in subsequent transformations, a concept known as diastereoselective synthesis.

Contribution to the Development of New Synthetic Methodologies

The unique combination of functional groups might necessitate the development of new synthetic methods to selectively modify one part of the molecule without affecting the others. For example, developing a catalyst system that selectively activates the C-Br bond for a cross-coupling reaction while leaving the hydroxyl group untouched would be a valuable contribution to synthetic methodology.

Applications in Materials Science and Polymer Chemistry Research

Fluorinated compounds are of significant interest in materials science due to their unique properties, such as thermal stability, chemical resistance, and low surface energy.

Synthesis of Monomers and Polymer Precursors

The hydroxyl group of this compound could potentially be used as a handle to incorporate this molecule into a polymer chain, for example, through esterification or etherification reactions. The resulting polymers, containing both bromine and fluorine, could exhibit interesting properties such as flame retardancy and hydrophobicity. The bromo- and fluoro-substituents on the phenyl ring would modify the electronic and physical properties of the resulting polymer.

Investigation of Optoelectronic Properties of Related Compounds

The photophysical properties of aromatic compounds are significantly influenced by the presence of halogen substituents. Both fluorine and bromine are electron-withdrawing groups, and their presence on the phenyl ring is expected to modulate the electronic distribution within the molecule. This, in turn, affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical in determining the absorption and emission characteristics.

Research on various halogenated aromatic compounds has demonstrated that the type and position of the halogen atom can be used to tune the optoelectronic properties. For instance, in studies of substituted benzils, it was observed that the luminescence properties, including whether the compound exhibits fluorescence or phosphorescence, were altered by the nature and position of the substituents on the aromatic ring. Specifically, electron-withdrawing groups were found to influence the emission wavelengths, with some substitutions leading to a blue-shift in the emission spectrum.

Furthermore, the phenomenon of solvatochromism, where the color or emission properties of a compound change with the polarity of the solvent, is a common feature in aromatic molecules with polar groups. The hydroxyl group in the butan-2-ol side chain of this compound could facilitate interactions with polar solvents, potentially leading to solvatochromic behavior. This means that the fluorescence or absorption spectrum of the compound and its derivatives might exhibit shifts when measured in different solvents. Studies on other aromatic compounds have shown that such shifts are indicative of changes in the electronic distribution in the ground and excited states due to solvent-solute interactions.

The substitution pattern on the phenyl ring is also a critical factor. The ortho, meta, and para positions of the bromo and fluoro substituents relative to each other and to the butan-2-ol side chain will dictate the steric and electronic environment of the molecule. This can influence the planarity of the aromatic system and the efficiency of electronic transitions, thereby affecting the quantum yield of fluorescence and other photophysical parameters.

While a definitive characterization of the optoelectronic properties of this compound and its derivatives requires direct experimental investigation, the following table summarizes the expected properties based on the analysis of related compounds.

| Property | Expected Characteristic | Rationale |

| Absorption Spectrum | Expected to exhibit absorption bands in the ultraviolet (UV) region, characteristic of substituted benzene (B151609) derivatives. The exact position of the absorption maxima (λmax) will be influenced by the bromo and fluoro substituents. | The phenyl ring is the primary chromophore. Halogen substituents typically cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands of benzene. |

| Emission Spectrum | Likely to exhibit fluorescence in the UV or visible region upon excitation. The emission wavelength is expected to be sensitive to the substitution pattern on the phenyl ring. The presence of the heavy bromine atom might also promote intersystem crossing, potentially leading to phosphorescence. | Many aromatic compounds are fluorescent. The electron-withdrawing nature of the halogens will modulate the energy gap between the ground and excited states, thus affecting the emission color. The heavy-atom effect of bromine can enhance spin-orbit coupling, which facilitates the transition to a triplet state, making phosphorescence a possibility. |

| Solvatochromism | The compound and its derivatives may exhibit solvatochromism, with shifts in the absorption and/or emission spectra in solvents of varying polarity. | The presence of the polar hydroxyl group in the butan-2-ol side chain can lead to differential stabilization of the ground and excited states in various solvents, resulting in solvatochromic shifts. |

| Quantum Yield | The fluorescence quantum yield is expected to be moderate and highly dependent on the specific derivatives and the solvent environment. | The quantum yield of fluorescence in aromatic compounds is influenced by various factors, including the rigidity of the structure and the presence of heavy atoms. The bromine atom could potentially quench fluorescence and reduce the quantum yield. |

Q & A

Q. What are the common synthetic routes for 3-(3-Bromo-2-fluorophenyl)butan-2-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination and fluorination of phenyl precursors followed by nucleophilic substitution or coupling reactions. Key steps include:

- Bromine/Fluorine Introduction : Use electrophilic aromatic substitution (EAS) with directing groups to position Br and F on the phenyl ring.

- Butanol Chain Attachment : Employ Grignard reagents or alkylation under inert atmospheres (N₂/Ar) to minimize side reactions .

- Optimization : Solvents like dichloromethane (DCM) or dimethylformamide (DMF) improve solubility. Temperature control (0–25°C) and catalysts (e.g., Pd for cross-coupling) enhance regioselectivity.

Table 1 : Example Conditions and Yields

| Method | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| EAS + Alkylation | DCM | 0–5 | None | 65–75 |

| Cross-Coupling | DMF | 25 | Pd(PPh₃)₄ | 80–85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and hydroxyl protons (δ 1.5–2.5 ppm, broad). Br and F substituents cause splitting patterns (e.g., doublets for ortho-fluorine) .

- IR Spectroscopy : Confirm OH stretch (~3300 cm⁻¹) and C-Br/F vibrations (500–700 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 246 (M⁺) and fragment peaks (e.g., loss of H₂O or Br).

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions, and what methodological considerations are critical?

- Methodological Answer : The Br atom acts as a leaving group in Suzuki-Miyaura couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-Br activation.

- Solvent System : Use polar aprotic solvents (e.g., THF) with bases (K₂CO₃) to facilitate transmetallation.

- Steric Effects : The 2-fluoro group may hinder coupling; optimize ligand steric bulk (e.g., XPhos) .

Q. What strategies resolve stereochemical ambiguities in synthesizing chiral derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity during alkylation.

- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively esterify one enantiomer.

- Crystallography : Single-crystal X-ray diffraction with SHELXL (for absolute configuration) .

Q. How can researchers reconcile conflicting biological activity data for this compound across assay systems?

- Methodological Answer :

- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to account for assay sensitivity.

- Comparative Studies : Use structural analogs (e.g., 3-bromo-5-fluorophenol derivatives) as controls .

- Mechanistic Profiling : Pair biochemical assays (e.g., enzyme inhibition) with cell-based viability assays (MTT) to distinguish direct vs. indirect effects.

Q. What computational approaches predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with PubChem 3D structures (CID: [insert]) to model binding to enzymes/receptors.

- MD Simulations : Analyze stability of ligand-protein complexes in GROMACS (force fields: CHARMM36) .

- QSAR Modeling : Corrogate electronic parameters (Hammett σ) of Br/F substituents with bioactivity data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.